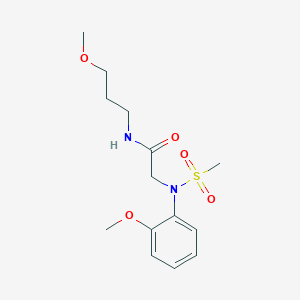![molecular formula C13H20FNO B4897937 N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
N-[3-(4-fluorophenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-fluorophenoxy)propyl]-1-butanamine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound belonging to the amphetamine class of drugs. It is a potent stimulant with effects similar to those of other amphetamines, such as increased energy, alertness, and euphoria. However, unlike other amphetamines, 4-FA has been found to have a unique pharmacological profile, which makes it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of 4-FA is similar to that of other amphetamines. It acts as a substrate for the monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This leads to the release of these neurotransmitters into the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
4-FA has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased energy, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-FA for scientific research is its unique pharmacological profile, which makes it a promising candidate for the treatment of mood disorders. However, its potential for abuse and adverse effects in high doses limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-FA. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its potential as a tool for studying the role of serotonin in the brain. Further research is needed to fully understand the pharmacological properties of 4-FA and its potential applications in scientific research.
Conclusion:
In conclusion, N-[3-(4-fluorophenoxy)propyl]-1-butanamineetamine is a synthetic compound with unique pharmacological properties that make it a promising candidate for scientific research. It has been found to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and other mood disorders. However, its potential for abuse and adverse effects in high doses limit its use in laboratory experiments. Further research is needed to fully understand the pharmacological properties of 4-FA and its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-FA involves the reaction of 4-fluorobenzaldehyde with 3-bromopropene in the presence of a catalytic amount of palladium(II) acetate and triphenylphosphine. The resulting product, 3-(4-fluorophenoxy)propene, is then reduced with sodium borohydride to yield 4-FA.
Wissenschaftliche Forschungsanwendungen
4-FA has been the subject of several scientific studies due to its unique pharmacological properties. It has been found to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes it a potential candidate for the treatment of depression and other mood disorders.
Eigenschaften
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHHOPMWHBVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenoxy)propyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)



![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)

![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)